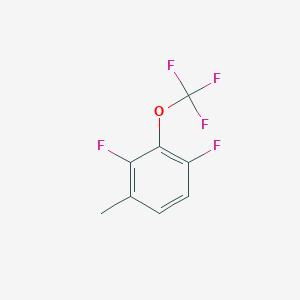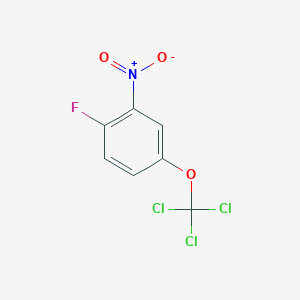
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene
説明
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene (FNTB) is a novel compound that has been studied for its potential applications in a variety of disciplines. FNTB is a fluorinated nitrobenzene derivative that is highly soluble in water and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. FNTB is a valuable compound for its unique properties, including its low toxicity, high solubility, and stability.
科学的研究の応用
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of DNA and proteins. This compound has also been used in the synthesis of novel heterocyclic compounds and as a building block for the synthesis of pharmaceuticals. In addition, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology, including its use as an inhibitor of enzymes and as a potential drug candidate.
作用機序
The mechanism of action of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene is not fully understood, but it is believed to act as an inhibitor of enzymes and as a potential drug candidate. This compound has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. This compound has also been shown to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-cancer activities. In addition, this compound has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. This compound has also been shown to have neuroprotective effects, as well as to modulate the activity of neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
1-Fluoro-2-nitro-4-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is a highly soluble compound, has low toxicity, and is stable. It is also a versatile compound that can be used in a variety of applications, including organic synthesis, polymer synthesis, and the synthesis of pharmaceuticals.
However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound and can react with other chemicals, which can lead to the formation of unstable products. In addition, this compound can be difficult to purify and isolate due to its low solubility.
将来の方向性
The potential applications of 1-Fluoro-2-nitro-4-(trichloromethoxy)benzene are vast and there are many possible future directions for research. Future research should focus on understanding the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research should focus on the development of methods to purify and isolate this compound, as well as the synthesis of novel compounds based on this compound. Finally, research should focus on the development of methods to detect and monitor the presence of this compound in biological systems.
特性
IUPAC Name |
1-fluoro-2-nitro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKPGLQXAMJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


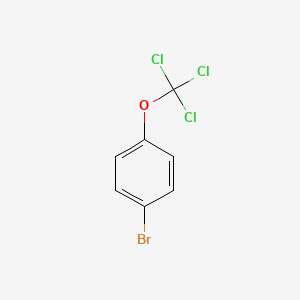
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
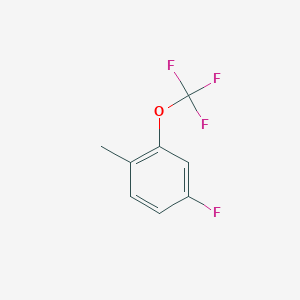
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
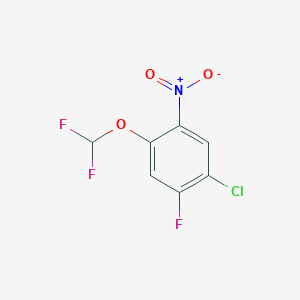

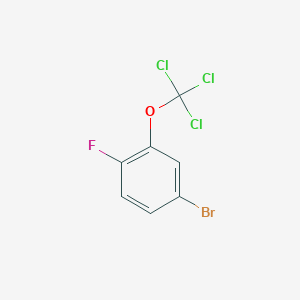

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
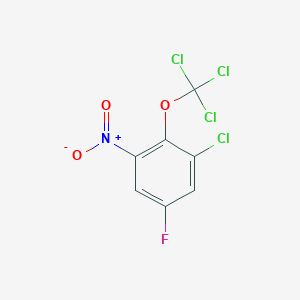
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
